Ptcdi-C8

Charge transport mechanism Organic nanowires Perylene diimide crystallinity

PTCDI-C8 (N,N′-Dioctyl-3,4,9,10-perylenedicarboximide) is an n-type organic semiconductor belonging to the perylene diimide (PDI) family. It features a perylene core substituted with two n-octyl side chains, which impart solubility in common organic solvents while preserving strong π-π intermolecular interactions for efficient charge transport.

Molecular Formula C40H42N2O4
Molecular Weight 614.8 g/mol
CAS No. 78151-58-3
Cat. No. B1588815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePtcdi-C8
CAS78151-58-3
Molecular FormulaC40H42N2O4
Molecular Weight614.8 g/mol
Structural Identifiers
SMILESCCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCCC)C1=O
InChIInChI=1S/C40H42N2O4/c1-3-5-7-9-11-13-23-41-37(43)29-19-15-25-27-17-21-31-36-32(40(46)42(39(31)45)24-14-12-10-8-6-4-2)22-18-28(34(27)36)26-16-20-30(38(41)44)35(29)33(25)26/h15-22H,3-14,23-24H2,1-2H3
InChIKeyYFGMQDNQVFJKTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PTCDI-C8 (CAS 78151-58-3): High-Mobility n-Type Perylene Diimide Semiconductor for OFET, OPV and Photodetector Procurement


PTCDI-C8 (N,N′-Dioctyl-3,4,9,10-perylenedicarboximide) is an n-type organic semiconductor belonging to the perylene diimide (PDI) family. It features a perylene core substituted with two n-octyl side chains, which impart solubility in common organic solvents while preserving strong π-π intermolecular interactions for efficient charge transport. The compound has a molecular weight of 614.79 g·mol⁻¹, a melting point above 300 °C, and characteristic absorption maxima at 456 and 524 nm (in CH₂Cl₂) with fluorescence emission at 533 nm (in CHCl₃) . Its HOMO and LUMO levels are reported as −6.3 eV and −3.9 eV, respectively, placing it among the air-stable n-channel materials . Electron mobility values reaching 1.7 cm²·V⁻¹·s⁻¹ have been documented , and solution-processed single-crystalline wires have achieved mobilities as high as 2.2 cm²·V⁻¹·s⁻¹ [1]. These properties make PTCDI-C8 a benchmark n-type organic semiconductor for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), photodetectors and complementary logic circuits.

Why PTCDI-C8 Cannot Be Directly Substituted with Close Perylene Diimide Analogues in Device Fabrication


Perylene diimides bearing different N-alkyl substituents (e.g., PTCDI-C5, PTCDI-C13) or core-functionalized derivatives exhibit markedly different intermolecular packing, solubility, thin-film morphology and electronic transport behaviour. Even within the same PDI subclass, the alkyl chain length critically determines the balance between solution-processability and solid-state crystallinity [1]. For instance, PTCDI-C5 nanowires display predominantly thermally activated transport due to a high density of charge traps, whereas PTCDI-C8 nanowires transition to band-like transport—a qualitative difference in conduction mechanism . Similarly, PTCDI-C13 can achieve electron mobilities exceeding 2 cm²·V⁻¹·s⁻¹ after thermal annealing, but its longer alkyl chain reduces solubility and alters film growth dynamics [1]. Furthermore, PTCDI-C8 exhibits specific HOMO/LUMO energy levels (−6.3/−3.9 eV) that are well-aligned with common p-type partners such as pentacene, enabling efficient complementary inverter operation, a property not automatically shared by other PDI derivatives [2]. Therefore, generic substitution of PTCDI-C8 with another PDI analogue without re-optimising device fabrication protocols is not scientifically justifiable and will likely result in substantially degraded device performance. The quantitative evidence below establishes the specific performance advantages of PTCDI-C8 over its closest comparators.

PTCDI-C8 Quantitative Evidence Guide: Verified Differentiators Versus Closest Analogues


Band-Like Charge Transport in Single-Crystalline PTCDI-C8 Nanowires Versus Thermally Activated Transport in PTCDI-C5 Nanowires

In a direct head-to-head comparison, single-crystalline PTCDI-C8 nanowires exhibited a transition from thermally activated (multiple-trap-and-release) transport to band-like transport with increasing temperature (100–280 K), a hallmark of excellent electrical conduction and low trap density. By contrast, PTCDI-C5 nanowires—differing only in alkyl chain length—remained locked in thermally activated transport across the entire temperature range due to a significantly higher density of charge traps following an exponential energy distribution [1].

Charge transport mechanism Organic nanowires Perylene diimide crystallinity

One Order of Magnitude Higher Output Current in PTCDI-C8 OTFTs Compared to Pentacene OTFTs with Identical LiF Gate Dielectric

Organic thin-film transistors fabricated with a LiF/PTCDI-C8 bilayer structure delivered approximately one order of magnitude higher drain-source output current (I_ds) at constant drain-source voltage (V_ds) compared to devices employing a LiF/pentacene bilayer under identical measurement conditions. This was attributed to higher molecular packing density in the PTCDI-C8 film, as confirmed by X-ray reflectivity .

Output current Organic thin-film transistor Pentacene benchmark

Superior Hole-Doping Efficiency of PTCDI-C8 in Pentacene FETs Relative to Fluorophenyl-Substituted PTCDI Derivatives

When three PTCDI derivatives—PTCDI-C8 (octyl), 4-FPEPTC (4-fluorophenyl) and 2,4-FPEPTC (2,4-difluorophenyl)—were deposited as charge‑transfer dopant layers onto pentacene FETs, PTCDI-C8 provided the most efficient hole-doping characteristics. Atomic force microscopy and 2D grazing-incidence X-ray diffraction revealed that PTCDI-C8 underwent two-dimensional lateral growth on the pentacene layer, maximising the contact area for charge transfer, whereas the fluorophenyl-substituted analogues adopted three-dimensional island growth, severely limiting doping efficiency [1].

Charge transfer doping Organic heterojunction Pentacene FET

Electron Mobility of PTCDI-C8 Up to 1.7–2.2 cm²·V⁻¹·s⁻¹ Versus C60 Thin-Film FETs Typically Reaching ∼1.0 cm²·V⁻¹·s⁻¹

PTCDI-C8 consistently delivers electron field-effect mobilities in the range 0.6–1.7 cm²·V⁻¹·s⁻¹ for polycrystalline thin films and up to 2.2 cm²·V⁻¹·s⁻¹ for solution-processed crystalline wires [1]. Fullerene C60, the most widely used n-type organic semiconductor, typically exhibits field-effect mobilities around 1.0 cm²·V⁻¹·s⁻¹ in thin-film FETs [2]. While the highest reported C60 mobility (4.9 cm²·V⁻¹·s⁻¹) was achieved with a pentacene buffer layer, typical C60 FETs without interfacial engineering show ∼1 cm²·V⁻¹·s⁻¹. PTCDI-C8 therefore offers approximately 70–120% higher mobility in standard device architectures.

Electron mobility n-Type organic semiconductor Thin-film transistor

Robust Air Stability of PTCDI-C8 OFETs: Stable Performance After 12-Day Ambient Air Exposure Contrasting with Many Air-Sensitive n-Type Organic Semiconductors

OFETs fabricated with solution-processed PTCDI-C8 crystalline wires exhibit robust air stability: device performance remained stable after continuous exposure to ambient air for over 12 days without encapsulation [1]. This is in contrast to many n-type organic semiconductors (e.g., naphthalene diimides with high-lying LUMO or unsubstituted perylene diimides) that suffer from oxygen/moisture-induced trap formation and rapid degradation within hours to days. The stability is attributed to the favourable LUMO level (−3.9 eV) and dense molecular packing enabled by the n-octyl substituents [2].

Air stability n-Type OFET reliability Ambient operation

High-Impact Research and Industrial Application Scenarios for PTCDI-C8 Based on Quantified Performance Evidence


High-Speed Organic Logic Circuits and Ring Oscillators Exploiting Band-Like Transport

The observation of band-like transport in single-crystalline PTCDI-C8 nanowires [1] directly supports the development of organic logic circuits requiring high switching speeds. Complementary inverters integrating PTCDI-C8 with pentacene have demonstrated gains as high as ∼20 under ambient conditions [2], and ring oscillators operating at 24–26 Hz have been fabricated [3]. The combination of high mobility (up to 2.2 cm²·V⁻¹·s⁻¹) and band-like conduction makes PTCDI-C8 the preferred n-channel material for organic-CMOS architectures targeting RFID tags and flexible timing circuits.

Organic Photodetectors and Light Sensors Leveraging High Photosensitivity

PTCDI-C8 exhibits photosensitivity of approximately 20% [4] and strong absorption in the visible range (450–600 nm). When configured as vertical phototransistors, PTCDI-C8 nanowire networks achieve photoresponsivities as high as 2 × 10⁵ A·W⁻¹ and photosensitivities of 1 × 10³ at 570 nm [5]. These properties, combined with robust air stability, make PTCDI-C8 an excellent active-layer candidate for organic photodetectors, image sensors, and light-sensing elements in wearable electronics.

Flexible, Air-Stable n-Channel OFETs for Large-Area Complementary Electronics

The demonstrated 12-day ambient air stability of PTCDI-C8 OFETs [6] eliminates the hermetic packaging requirement that constrains many competing n-type organic semiconductors. Together with the high electron mobility and solution-processability conferred by the n-octyl substituents, PTCDI-C8 enables fabrication of flexible n-channel transistors and CMOS inverters on plastic substrates using scalable printing or solution-deposition techniques. This opens application pathways in flexible display backplanes, smart packaging, and disposable sensor tags.

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